molecular formula C9H15NS B598664 (R)-(-)-1-Cyclohexylethyl isothiocyanate CAS No. 196402-21-8

(R)-(-)-1-Cyclohexylethyl isothiocyanate

Cat. No. B598664
M. Wt: 169.286
InChI Key: KMMWHCFHXACMCZ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isothiocyanates are a class of small molecular compounds with the structure of –N=C=S. They are abundant in Brassicaceae or Cruciferae vegetables such as broccoli, radish, and cabbage . They can be artificially synthesized when used as food additives or essential oils .


Synthesis Analysis

Isothiocyanates (ITCs) are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . An investigation of a multicomponent reaction (MCR) using isocyanides, elemental sulfur, and amines revealed that isocyanides can be converted to isothiocyanates using sulfur and catalytic amounts of amine bases .


Molecular Structure Analysis

Isothiocyanate is a class of small molecular compounds with the structure of –N=C=S . The classification of isothiocyanates depends on the types of their substrates – glucosinolates that have three different types according to their structure: aliphatic, terpenoids, and aromatic compounds .


Chemical Reactions Analysis

The reactions between substituted isocyanates (RNCO) and other small molecules (e.g. water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .


Physical And Chemical Properties Analysis

Isothiocyanates are a family of organic chemicals which have one or more N=C=O functional groups bonded to the molecule . Commercially available isocyanate preparations are either solids or viscous liquids .

Scientific Research Applications

  • Food Technology

    • Isothiocyanates are highly reactive organo-sulphur phytochemicals and are products of hydrolysis of glucosinolates which are present mainly in the cruciferous vegetables .
    • They possess anti-cancer, anti-inflammatory, and neuroprotective properties .
    • They reduce oxidative stress and act as indirect antioxidants as well as antimicrobials .
    • They are generally regarded as safe (GRAS) compounds and hence are allowed to be added to the food as preservatives .
    • Due to their antimicrobial properties, isothiocyanates incorporated food packaging films have become popular .
    • They are known to act as substrates to activate lactoperoxidases (LPO) for extension of shelf life of dairy products due to its bactericidal and bacteriostatic properties .
  • Chemoprevention

    • Isothiocyanates are the major pharmacologically active constituents of cruciferous vegetables .
    • They govern many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
    • They have been shown to modulate a large number of cancer-related targets or pathways including inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .
  • Health Benefits

    • Isothiocyanates have demonstrated a myriad of health benefits, encompassing anti-inflammatory and antioxidant effects, inhibition of tumor cell growth, antidiabetic properties, cardioprotective effects, and other advantageous health impacts .
  • Pharmaceutical Industry

    • Isothiocyanates have been widely studied as chemopreventive agents .
    • They can modulate a large number of cancer-related targets or pathways including inhibition of cytochrome P 450 (CYP) enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .
  • Natural Remedies

    • Isothiocyanates have demonstrated a myriad of health benefits, encompassing anti-inflammatory and antioxidant effects, inhibition of tumor cell growth, antidiabetic properties, cardioprotective effects, and other advantageous health impacts .
  • Pesticides

    • Isothiocyanates are used in the agricultural industry as biopesticides .
    • They are derived from glucosinolates, which are sulfur-containing compounds found in plants of the Brassica family .
    • These compounds are effective against a wide range of pests, including insects, fungi, nematodes, and bacteria .
    • They work by disrupting the metabolic processes of the pests, leading to their death .
  • Cosmetics

    • Isothiocyanates are used in the cosmetics industry due to their antimicrobial properties .
    • They are used as preservatives in various cosmetic products to prevent the growth of bacteria and fungi .
    • They are generally regarded as safe (GRAS) compounds and hence are allowed to be added to the cosmetics as preservatives .
  • Nutraceuticals

    • Isothiocyanates are used in the nutraceutical industry due to their health benefits .
    • They have demonstrated a myriad of health benefits, encompassing anti-inflammatory and antioxidant effects, inhibition of tumor cell growth, antidiabetic properties, cardioprotective effects, and other advantageous health impacts .
    • They are used in dietary supplements to provide these health benefits .

Safety And Hazards

Isothiocyanates are potent respiratory and skin sensitisers and a common cause of asthma and allergic contact dermatitis . A range of other adverse health effects are also associated with isocyanate exposure including cancer .

properties

IUPAC Name

[(1R)-1-isothiocyanatoethyl]cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NS/c1-8(10-7-11)9-5-3-2-4-6-9/h8-9H,2-6H2,1H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMWHCFHXACMCZ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCCCC1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-1-Cyclohexylethyl isothiocyanate

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